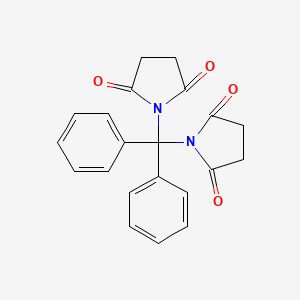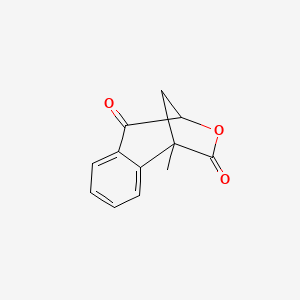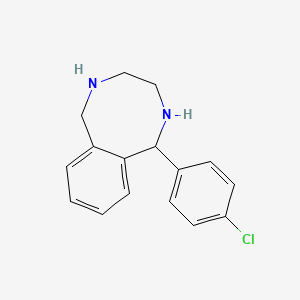
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine is a synthetic ether lipid. It is structurally related to platelet-activating factors, which are known for their role in various biological processes, including inflammation and thrombosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with hexadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride, resulting in acetylated products. Subsequent selective hydrolysis and further reactions yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring that reaction conditions are optimized for higher yields and purity. This often includes the use of specialized reactors and purification techniques to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form different derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the glycerol backbone.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Hydrolysis: Typically carried out under acidic or basic conditions.
Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine has several scientific research applications:
Chemistry: Used as a model compound to study ether lipid chemistry.
Biology: Investigated for its role in cell membrane dynamics and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in inflammatory and cardiovascular diseases.
Industry: Utilized in the development of lipid-based drug delivery systems.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as G-protein-coupled receptors. These interactions can modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact mechanism of action may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Another ether lipid with similar biological activities.
1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine: Structurally similar but with a longer alkyl chain.
Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine): Known for its antitumor properties
Uniqueness
1-O-Hexadecyl-3-chloro-3-deoxy-rac-glycero-2-phosphocholine is unique due to the presence of the chlorine atom, which can be substituted to create various derivatives with distinct biological activities. This makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
130157-45-8 |
|---|---|
Molecular Formula |
C24H52ClNO5P+ |
Molecular Weight |
501.1 g/mol |
IUPAC Name |
2-[[(2R)-1-chloro-3-hexadecoxypropan-2-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-23-24(22-25)31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3/p+1/t24-/m0/s1 |
InChI Key |
ICOULMOAFATEPR-DEOSSOPVSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CCl)OP(=O)(O)OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CCl)OP(=O)(O)OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12812968.png)

![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)





![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)


![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

